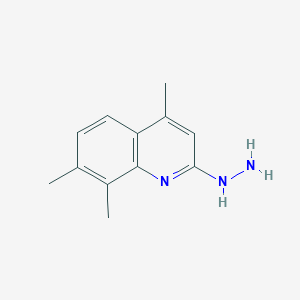

2-Hydrazino-4,7,8-trimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,7,8-trimethylquinolin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-5-10-8(2)6-11(15-13)14-12(10)9(7)3/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDWOEAWNMGOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)NN)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368945 | |

| Record name | 2-hydrazino-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793727-49-8 | |

| Record name | 2-hydrazino-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis protocol for 2-Hydrazino-4,7,8-trimethylquinoline

An In-depth Technical Guide to the Synthesis of 2-Hydrazino-4,7,8-trimethylquinoline

This guide provides a comprehensive overview of a feasible synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development. The protocol is based on established chemical transformations of quinoline derivatives.

Synthetic Strategy

The synthesis of this compound is proposed as a two-step process. The initial step involves the formation of a 2-chloroquinoline intermediate from the corresponding quinolin-2-one. The subsequent step is a nucleophilic substitution reaction where the chloro group is displaced by hydrazine.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4,7,8-Trimethylquinolin-2(1H)-one | C₁₂H₁₃NO | 187.24 | Solid |

| 2-Chloro-4,7,8-trimethylquinoline | C₁₂H₁₂ClN | 205.68[1] | Solid[1] |

| Hydrazine hydrate | H₆N₂O | 50.06 | Liquid |

| This compound | C₁₂H₁₅N₃ | 201.27 | Solid |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,7,8-trimethylquinoline

This procedure outlines the conversion of 4,7,8-trimethylquinolin-2(1H)-one to its 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride.

Materials:

-

4,7,8-Trimethylquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4,7,8-trimethylquinolin-2(1H)-one (1.0 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents) to the flask in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The crude product may precipitate out of the solution or can be extracted with an organic solvent like dichloromethane or chloroform.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-chloro-4,7,8-trimethylquinoline.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of the chlorine atom in 2-chloro-4,7,8-trimethylquinoline with hydrazine.

Materials:

-

2-Chloro-4,7,8-trimethylquinoline

-

Hydrazine hydrate (80-100%)

-

Ethanol or another suitable solvent

-

Cold water

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4,7,8-trimethylquinoline (1.0 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux for several hours (the reaction time can vary and should be monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Dry the product, this compound, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizations

The following diagrams illustrate the synthetic workflow.

Caption: Synthetic workflow for this compound.

Caption: Logical flow of the two-step synthesis protocol.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydrazino-4,7,8-trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-Hydrazino-4,7,8-trimethylquinoline. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, this guide also includes generalized experimental protocols for the determination of key physicochemical parameters, which are broadly applicable to heterocyclic compounds of this nature.

Core Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₂H₁₅N₃.[1] Its structure features a quinoline core substituted with a hydrazine group at the 2-position and methyl groups at positions 4, 7, and 8. The presence of the hydrazine group and the aromatic quinoline system suggests its potential as a scaffold in medicinal chemistry, as derivatives of quinoline hydrazide/hydrazone are known to possess a range of biological activities, including antibacterial and anticancer properties.[2]

A summary of the available and predicted physicochemical data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃ | Chemical Supplier Data[1] |

| Molecular Weight | 201.27 g/mol | Chemical Supplier Data[1] |

| CAS Number | 793727-49-8 | Chemical Supplier Data |

| Predicted Boiling Point | 330.2 ± 52.0 °C | Chemical Supplier Data |

| Experimental Melting Point | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.

Methodology: Capillary Melting Point Method [3][4]

-

Sample Preparation: The sample of this compound must be thoroughly dried and finely powdered to ensure uniform heat distribution.[3]

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting range.

Aqueous solubility is a crucial parameter for drug candidates as it influences their absorption and bioavailability.

Methodology: Shake-Flask Method [5]

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at pH 7.4).

-

Equilibration: The mixture is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms, like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration [6]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For nitrogen heterocycles, computational methods can also be used to predict pKa values.[7][8][9]

The logarithm of the partition coefficient (LogP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which influences its permeability across biological membranes.

Methodology: Shake-Flask Method [10][11][12][13]

-

Solvent Saturation: n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases (usually n-octanol).

-

Partitioning: A known volume of the second pre-saturated phase is added, and the mixture is shaken gently for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Activity and Mechanism of Action

One of the established mechanisms of antibacterial action for some quinoline derivatives is the inhibition of bacterial DNA gyrase.[14] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. The following diagram illustrates a generalized workflow for investigating the antibacterial activity and a potential mechanism of action for a hydrazinoquinoline derivative.

The diagram above outlines a typical experimental workflow to assess the antibacterial properties of a compound like this compound and a simplified representation of a potential mechanism of action targeting DNA gyrase. The workflow begins with determining the minimum inhibitory concentration (MIC) against bacterial strains, followed by viability assays and specific enzyme inhibition assays to elucidate the mechanism of action. The potential signaling pathway illustrates how inhibition of DNA gyrase disrupts DNA replication, ultimately leading to bacterial cell death.

References

- 1. 793727-49-8 CAS MSDS (2(1H)-Quinolinone,4,7,8-trimethyl-,hydrazone(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as … [ouci.dntb.gov.ua]

- 9. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2-Hydrazino-4,7,8-trimethylquinoline in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the heterocyclic compound 2-Hydrazino-4,7,8-trimethylquinoline in organic solvents. Due to the specific nature of this compound, a thorough review of scientific literature and chemical databases did not yield quantitative solubility data. However, by examining structurally similar quinoline derivatives, we can infer its likely solubility characteristics. This guide provides qualitative solubility information for related compounds, a detailed experimental protocol for determining solubility, and visual representations of the experimental workflow.

Generally, the quinoline scaffold, being a bicyclic aromatic system, tends to confer hydrophobicity.[1] Consequently, quinoline and its derivatives are often readily soluble in a range of organic solvents.[2] The addition of a polar hydrazine group and methyl substituents on the quinoline ring of the target compound will influence its solubility profile.

Inferred Solubility Profile

Based on the available data for analogous compounds, this compound is anticipated to be soluble in polar organic solvents. The hydrazine moiety can participate in hydrogen bonding, which may enhance solubility in protic solvents like alcohols.

Solubility Data for Structurally Related Compounds

To provide a practical reference, the following table summarizes the known qualitative solubility of compounds structurally related to this compound. This information can be used to guide solvent selection for experimental work.

| Compound Name | Molecular Structure | Solvent(s) | Solubility |

| 2-Hydrazinoquinoline | Methanol | Soluble[3][4] | |

| 4-Methylquinoline | Ethanol, Ether, Acetone | Soluble[5] | |

| 2-Hydrazino-4-methylquinoline | Water | Soluble[6] | |

| General Quinoline Derivatives | N/A | Ethanol, Dichloromethane, Dimethyl Sulfoxide (DMSO) | Generally Soluble[7] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a standardized protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method is considered the gold standard for thermodynamic solubility measurements.[8][9]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

2.1. Preparation of Calibration Standards

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations.

2.2. Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution is formed.[9]

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

2.3. Sample Processing and Analysis

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to filter the sample through a syringe filter.

-

Dilute the filtered supernatant with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

2.4. Data Analysis

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the prepared standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility of the compound in the organic solvent by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in units of mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the sequential steps involved in the shake-flask method for determining compound solubility.

Caption: A generalized workflow for the experimental determination of compound solubility.

Logical Relationships in Solubility Measurement

This diagram outlines the key factors and their relationships in the process of solubility determination.

Caption: Logical diagram of inputs and outputs for solubility determination.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. 2-Hydrazinoquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-HYDRAZINOQUINOLINE CAS#: 15793-77-8 [m.chemicalbook.com]

- 5. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-METHYL-QUINOLIN-2-YL)-HYDRAZINE | 21703-52-6 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. scielo.br [scielo.br]

Stability and Storage Conditions for 2-Hydrazino-4,7,8-trimethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general technical guide on the stability and storage of 2-Hydrazino-4,7,8-trimethylquinoline based on the chemical properties of related hydrazine and quinoline compounds. Due to a lack of publicly available, specific stability data for this compound, the recommendations herein are based on general principles of chemical stability and best practices for handling analogous substances. It is imperative that users conduct their own stability studies to determine the precise storage requirements and shelf-life for their specific material.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any chemical entity intended for research or pharmaceutical use, understanding its stability profile is critical for ensuring its quality, efficacy, and safety. This guide outlines the potential stability challenges associated with this molecule and provides recommendations for its proper storage and handling.

The structure of this compound, featuring a hydrazine moiety attached to a quinoline core, suggests potential sensitivity to oxidative, hydrolytic, and photolytic degradation. The hydrazine group is known to be susceptible to oxidation, while the quinoline ring system can be subject to photodegradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented in publicly available literature, based on the functional groups present, the following degradation routes are plausible:

-

Oxidation: The hydrazine moiety is a strong reducing agent and can be readily oxidized by atmospheric oxygen or other oxidizing agents. This can lead to the formation of various byproducts, including the corresponding quinolinone, diazenes, or further decomposition products.

-

Hydrolysis: Although generally less reactive than esters or amides, the hydrazino group could potentially undergo hydrolysis under certain pH and temperature conditions, leading to the formation of the corresponding quinolinone and hydrazine.

-

Photodegradation: Quinolines and their derivatives are known to be photosensitive. Exposure to light, particularly in the UV spectrum, could lead to the formation of photoproducts through various mechanisms, including photooxidation and rearrangement.

Recommended Storage Conditions

Given the potential for degradation, proper storage is crucial to maintain the integrity of this compound. While one supplier suggests storage at -4°C for short-term storage (1-2 weeks), more comprehensive long-term storage recommendations are necessary for research and development purposes.[1]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower (long-term) | To minimize thermal degradation and slow down potential oxidative and hydrolytic reactions. |

| 2-8°C (short-term) | For temporary storage during active use. | |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the sensitive hydrazine group. |

| Light | Protected from light (e.g., in an amber vial) | To prevent photolytic degradation of the quinoline ring system. |

| Moisture | In a tightly sealed container with a desiccant | To prevent hydrolysis of the hydrazino group. |

Handling Precautions

Due to the limited toxicological data available for this compound, it is prudent to handle this compound with care, assuming it may have hazardous properties similar to other hydrazine derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a formal stability testing program should be implemented. The following outlines a general experimental protocol based on established guidelines from the International Council for Harmonisation (ICH).

5.1. Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The method should be capable of separating the parent compound from its degradation products.

5.2. Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life and recommended storage conditions for the compound.

Experimental Protocol:

-

Batch Selection: Use at least three batches of the compound for the study.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Test the samples at initial (time zero) and then at 3, 6, 9, and 12 months for long-term studies, and at initial, 3, and 6 months for accelerated studies.

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (visual inspection)

-

Assay (e.g., by HPLC)

-

Purity and Impurity Profile (e.g., by HPLC)

-

Moisture Content (e.g., by Karl Fischer titration)

-

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Factors influencing the stability of this compound.

Caption: A typical experimental workflow for assessing chemical stability.

Conclusion

References

reaction mechanism of 2-Hydrazino-4,7,8-trimethylquinoline with carbonyls

An In-depth Technical Guide on the Reaction Mechanism of 2-Hydrazino-4,7,8-trimethylquinoline with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between this compound and carbonyl compounds (aldehydes and ketones). This reaction is a fundamental transformation for the synthesis of quinoline-based hydrazones, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines the underlying reaction mechanism, proposes detailed experimental protocols, and provides a framework for data presentation and visualization.

Core Reaction Mechanism: Hydrazone Formation

The reaction of this compound with an aldehyde or a ketone is a classic condensation reaction that results in the formation of a hydrazone. The fundamental mechanism is a nucleophilic addition-elimination process.

The terminal nitrogen atom of the hydrazine moiety in this compound is highly nucleophilic due to the alpha effect. This nitrogen atom initiates a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine.

The carbinolamine intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form a stable C=N double bond, yielding the final hydrazone product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The acid also facilitates the elimination of water by protonating the hydroxyl group of the carbinolamine, making it a better leaving group.

Caption: Reaction mechanism of this compound with a carbonyl compound.

Experimental Protocols

The following experimental protocols are proposed based on established methods for the synthesis of similar quinoline hydrazones.[1][2] Researchers should optimize these conditions for specific carbonyl substrates.

Protocol 1: Synthesis of this compound

The starting material can be synthesized from the corresponding 2-chloro-4,7,8-trimethylquinoline, which is commercially available.

Materials:

-

2-chloro-4,7,8-trimethylquinoline

-

Hydrazine hydrate (80-99%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4,7,8-trimethylquinoline (1.0 eq) in ethanol.

-

Add an excess of hydrazine hydrate (10-20 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: General Procedure for the Synthesis of Hydrazones from this compound and Carbonyls

Materials:

-

This compound

-

Aldehyde or ketone (1.0-1.1 eq)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature or heat to reflux for 2-24 hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold solvent, and dry.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

Caption: Experimental workflow for the synthesis and purification of hydrazones.

Data Presentation

Systematic documentation of experimental data is crucial for reproducibility and comparison. The following table provides a template for summarizing the quantitative data obtained from the synthesis of various hydrazones of this compound.

Note: The data presented in the table below is hypothetical and serves as an illustrative template for recording experimental results.

| Entry | Carbonyl Compound | Reaction Conditions | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, DMSO-d₆) - Key Signals | ¹³C NMR (δ, ppm, DMSO-d₆) - Key Signals | IR (cm⁻¹) - Key Bands |

| 1 | Benzaldehyde | EtOH, reflux, 4h | 92 | 210-212 | 8.15 (s, 1H, -CH=N-), 11.2 (s, 1H, -NH-) | 145.2 (-CH=N-), 158.5 (C2-quinoline) | 1595 (C=N), 3250 (N-H) |

| 2 | Acetone | MeOH, RT, 24h | 78 | 185-187 | 2.10 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 10.5 (s, 1H, -NH-) | 155.8 (C=N), 159.0 (C2-quinoline) | 1610 (C=N), 3280 (N-H) |

| 3 | 4-Nitrobenzaldehyde | EtOH, reflux, 2h | 95 | 245-247 | 8.30 (s, 1H, -CH=N-), 11.8 (s, 1H, -NH-) | 143.5 (-CH=N-), 158.2 (C2-quinoline), 148.0 (C-NO₂) | 1590 (C=N), 3240 (N-H), 1520, 1345 (NO₂) |

| 4 | Cyclohexanone | EtOH, reflux, 8h | 85 | 198-200 | 1.6-1.8 (m, 6H), 2.4-2.6 (m, 4H), 10.8 (s, 1H, -NH-) | 160.2 (C=N), 158.8 (C2-quinoline) | 1605 (C=N), 3265 (N-H) |

References

An In-depth Technical Guide on the Spectroscopic Data of 2-Hydrazino-4,7,8-trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental spectroscopic data (NMR, IR, MS) for 2-Hydrazino-4,7,8-trimethylquinoline (CAS No. 793727-49-8) is not publicly available. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of the molecule based on established principles of spectroscopy and data from analogous compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, which are broadly applicable to quinoline derivatives.

Introduction

This compound is a heterocyclic compound featuring a quinoline core substituted with a hydrazine group at the 2-position and methyl groups at the 4, 7, and 8 positions. Hydrazinoquinolines are a class of compounds with significant interest in medicinal chemistry and drug development due to their potential as scaffolds for the synthesis of various bioactive molecules. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such novel compounds. This guide presents the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and outlines the standard methodologies for their acquisition.

Proposed Synthesis

A common and effective method for the synthesis of 2-hydrazinoquinoline derivatives involves the nucleophilic substitution of a halogen at the 2-position of the quinoline ring with hydrazine hydrate. The proposed synthetic pathway for this compound would, therefore, commence from 2-chloro-4,7,8-trimethylquinoline.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | d | 1H | H-5 |

| ~7.2-7.4 | d | 1H | H-6 |

| ~6.8-7.0 | s | 1H | H-3 |

| ~4.5-5.0 | br s | 2H | -NH₂ |

| ~8.0-8.5 | br s | 1H | -NH- |

| ~2.6 | s | 3H | 4-CH₃ |

| ~2.4 | s | 3H | 7-CH₃ |

| ~2.3 | s | 3H | 8-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~148 | C-8a |

| ~145 | C-4 |

| ~136 | C-7 |

| ~128 | C-5 |

| ~125 | C-4a |

| ~123 | C-6 |

| ~122 | C-8 |

| ~105 | C-3 |

| ~20 | 4-CH₃ |

| ~18 | 7-CH₃ |

| ~15 | 8-CH₃ |

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Sharp | N-H stretch (asymmetric and symmetric of -NH₂) |

| 3100-3200 | Medium, Broad | N-H stretch (-NH-) |

| 2900-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1620-1640 | Strong | C=N stretch (quinoline ring) |

| 1580-1600 | Strong | C=C stretch (aromatic ring) |

| 1500-1550 | Medium | N-H bend |

| 1350-1450 | Medium | C-H bend (methyl groups) |

| 800-900 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 201 | 100 | [M]⁺ |

| 186 | 60 | [M - NH]⁺ |

| 171 | 40 | [M - N₂H₂]⁺ |

| 158 | 30 | [M - N₂H₃]⁺ |

| 143 | 20 | [M - N₂H₃, -CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for quinoline derivatives, including this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

4.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

4.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrumentation and Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.

-

Ionization mode: Electron Ionization (EI).

-

Ionization energy: 70 eV.

-

Mass range: 50-500 amu.

-

Source temperature: 200-250 °C.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.

Conclusion

While experimental data for this compound is not yet available in the public domain, this guide provides a robust framework for its characterization. The predicted spectroscopic data, based on sound chemical principles, offers a reliable reference for researchers working on the synthesis and identification of this compound. The detailed experimental protocols provide a practical guide for obtaining high-quality spectroscopic data for this and related quinoline derivatives. The synthesis and subsequent spectroscopic analysis are essential steps in the exploration of the potential applications of this molecule in drug discovery and materials science.

An In-Depth Technical Guide to the Chemical Properties and Therapeutic Potential of 2-hydrazino-4,7,8-trimethylquinoline (CAS 793727-49-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-hydrazino-4,7,8-trimethylquinoline (CAS 793727-49-8), a novel heterocyclic compound belonging to the quinoline-hydrazone class. While specific biological data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally related molecules to postulate its therapeutic potential and outlines detailed experimental protocols for its investigation. The quinoline and hydrazone moieties are well-established pharmacophores, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document serves as a foundational resource for researchers aiming to explore the pharmacological profile of this promising, yet understudied, molecule.

Introduction: The Quinoline-Hydrazone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a remarkable spectrum of pharmacological activities.[3][4] From the pioneering antimalarial drug quinine to modern anticancer agents, the versatility of the quinoline scaffold has been consistently proven.[3] Similarly, the hydrazone functional group (-NH-N=CH-) is a key structural motif in a multitude of biologically active compounds, contributing to their diverse therapeutic effects which include antimicrobial, anticonvulsant, and antitumor activities.[2]

The conjugation of these two pharmacophores in this compound presents a molecule of significant interest for drug discovery. This guide will delve into the known chemical characteristics of this compound and, by drawing logical inferences from related structures, propose avenues for the exploration of its biological functions and potential therapeutic applications.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This information is crucial for its handling, formulation, and the design of subsequent experimental studies.

| Property | Value | Source |

| CAS Number | 793727-49-8 | [5] |

| Chemical Name | This compound | [6] |

| Synonym | 2(1H)-Quinolinone,4,7,8-trimethyl-,hydrazone(9CI) | [5] |

| Molecular Formula | C12H15N3 | [5] |

| Molecular Weight | 201.27 g/mol | [5] |

| Physical Form | Solid | - |

| Storage Temperature | Room Temperature | - |

Molecular Structure:

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 793727-49-8 CAS MSDS (2(1H)-Quinolinone,4,7,8-trimethyl-,hydrazone(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof - Google Patents [patents.google.com]

commercial sources of 2-Hydrazino-4,7,8-trimethylquinoline hydrochloride

Technical Guide: 2-Hydrazino-4,7,8-trimethylquinoline hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound hydrochloride, including its commercial availability, synthesis protocols, chemical reactivity, and potential applications based on related compounds.

Compound Overview

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a reactive hydrazine group. The hydrochloride salt enhances its stability and solubility in aqueous media. Its structure makes it a valuable intermediate in organic synthesis and a candidate for biological screening.

Chemical Properties:

-

Molecular Formula: C₁₂H₁₅N₃ · HCl[1]

-

CAS Number: 1367706-26-0 (for hydrochloride); 793727-49-8 (for free base)[3][4]

Commercial Sources

Direct commercial sources for this compound hydrochloride (CAS 1367706-26-0) are limited. However, the free base, this compound (CAS 793727-49-8), is available from several suppliers and can be converted to the hydrochloride salt.

| Supplier | Product Name | CAS Number | Purity | Quantity / Price | Notes |

| Sigma-Aldrich | This compound | 793727-49-8 | 95% | ¥63,400 | Ships from an Aldrich Partner.[3] |

| P&S Chemicals | This compound | 793727-49-8 | N/A | Ask for Quotation | Listed under Fine & Specialty Chemicals.[5] |

| CP Lab Safety | This compound | 793727-49-8 | 95% | 1 gram | For professional research use only.[6] |

| CymitQuimica | This compound | 793727-49-8 | N/A | Enquire for Price | Offered via partner Biosynth.[7] |

| ChemicalBook | This compound hydrochloride | 1367706-26-0 | N/A | N/A | Listed for informational purposes.[4] |

Experimental Protocols

Synthesis of this compound hydrochloride

The synthesis of hydrazino-quinolines typically involves the nucleophilic substitution of a halogenated quinoline with hydrazine. The following protocol is a generalized procedure based on common synthetic routes for related compounds.[8][9][10]

Workflow for Synthesis

Caption: Workflow for the synthesis of the target compound.

Materials:

-

2-Chloro-4,7,8-trimethylquinoline

-

Hydrazine hydrate (80-100%)

-

Ethanol or another suitable alcohol solvent

-

Ethanolic Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Hydrazinolysis: In a round-bottom flask, dissolve 2-Chloro-4,7,8-trimethylquinoline in ethanol. Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintain for 6-12 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Free Base: After the reaction is complete, allow the mixture to cool to room temperature. The free base product, this compound, may precipitate. The product can be further precipitated by adding water.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under a vacuum.

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethanol. Slowly add a solution of ethanolic HCl dropwise while stirring.

-

Final Product Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry thoroughly under vacuum to yield this compound hydrochloride.

General Reactivity: Hydrazone Formation

The hydrazine group is highly nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[2] This reaction is fundamental for creating libraries of compounds for biological screening.

Reaction Scheme

Caption: General reaction of the hydrazine moiety to form hydrazones.

Protocol for Hydrazone Synthesis:

-

Dissolve this compound hydrochloride in a suitable solvent like ethanol.

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

-

Stir the mixture at room temperature or gently heat for a few hours until the reaction is complete (monitored by TLC).

-

The resulting hydrazone product can be isolated by cooling, filtration, and recrystallization.

Potential Research Applications and Biological Activity

While specific biological data for this compound hydrochloride is not widely published, the broader class of quinoline and hydrazone derivatives has been extensively studied, suggesting several avenues for research.

-

Antimicrobial Agents: Quinoline hydrazide/hydrazone derivatives are known to possess significant antibacterial activity.[11] Their mechanism can involve targeting essential bacterial enzymes like DNA gyrase.[11]

-

Anticancer Activity: Preliminary research indicates that some quinoline derivatives may inhibit cancer cell proliferation.[2] The hydrazine moiety can be used to synthesize hydrazones, which have shown diverse antitumoral activities.[12]

-

Kinase Inhibition: The quinoline scaffold is a common feature in kinase inhibitors. A structurally similar compound was noted to be an ATP-competitive inhibitor, with the quinoline nitrogen atoms forming key hydrogen bonds in the kinase hinge region.[2] The hydrazine group could enhance binding affinity through additional hydrogen bonding.[2]

-

Antioxidant Properties: The presence of the hydrazine group suggests potential antioxidant and radical-scavenging activity, as seen in other hydrazino-containing compounds.[2][13]

-

Anti-HIV Research: Aromatic hydrazones derived from 7-hydrazino-8-hydroxyquinoline have been studied for their anti-HIV properties, potentially acting as inhibitors of cellular Ku70, a DNA repair protein.[14]

These potential applications highlight the compound's utility as a scaffold for developing new therapeutic agents. Experimental validation is required to confirm these activities for this specific molecule.

References

- 1. scbt.com [scbt.com]

- 2. Buy 2-Hydrazino-3,5,7-trimethylquinoline hydrochloride | 1172344-11-4 [smolecule.com]

- 3. This compound | 793727-49-8 [sigmaaldrich.com]

- 4. This compound hydrochloride | 1367706-26-0 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 11. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Fundamental Reactivity of the Hydrazine Group in Trimethylquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental reactivity of the hydrazine functional group when attached to a trimethylquinoline scaffold. Trimethylquinoline derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Understanding the reactivity of the hydrazinyl moiety is crucial for the synthesis of novel derivatives and for elucidating their mechanisms of action. This document outlines key synthetic routes, characteristic reactions, and the influence of the trimethylquinoline core on the chemical behavior of the hydrazine group.

Synthesis of Hydrazino-Trimethylquinolines

The primary method for the synthesis of hydrazino-trimethylquinolines is through the nucleophilic aromatic substitution of a leaving group, typically a halogen, on the trimethylquinoline ring with hydrazine hydrate. The reaction conditions can be tuned to optimize yield and purity.

Experimental Protocol: Synthesis of 2-Hydrazino-3,5,7-trimethylquinoline

-

Materials: 2-Chloro-3,5,7-trimethylquinoline, hydrazine hydrate (80% in water), ethanol.

-

Procedure:

-

To a solution of 2-chloro-3,5,7-trimethylquinoline (1 mmol) in ethanol (20 mL), add hydrazine hydrate (5 mmol, 5 equivalents).

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with water to precipitate the crude product.

-

The solid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, affords the purified 2-hydrazino-3,5,7-trimethylquinoline.

-

Core Reactivity of the Hydrazine Group

The hydrazine group (-NHNH₂) appended to a trimethylquinoline ring exhibits a rich and versatile reactivity profile, primarily centered around the nucleophilicity of the terminal nitrogen atom. This reactivity is fundamental to the derivatization of these scaffolds for various applications, including drug discovery.

Condensation with Carbonyl Compounds: Hydrazone Formation

One of the most characteristic reactions of the hydrazine group is its condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration.

The general workflow for this reaction is depicted below:

Caption: General workflow for hydrazone synthesis.

Experimental Protocol: Synthesis of 2-(2-Benzylidenehydrazinyl)-3,5,7-trimethylquinoline

-

Materials: 2-Hydrazino-3,5,7-trimethylquinoline, benzaldehyde, ethanol, glacial acetic acid (catalytic amount).

-

Procedure:

-

Dissolve 2-hydrazino-3,5,7-trimethylquinoline (1 mmol) in ethanol (15 mL).

-

Add benzaldehyde (1.1 mmol, 1.1 equivalents) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The hydrazone product will often precipitate from the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the desired 2-(2-benzylidenehydrazinyl)-3,5,7-trimethylquinoline.

-

Cyclization Reactions: Formation of Fused Heterocyclic Systems

The hydrazone derivatives of trimethylquinolines are valuable intermediates for the synthesis of fused heterocyclic systems, such as triazolo[4,3-a]quinolines. These reactions typically involve oxidative cyclization.

The reaction pathway for the formation of a triazoloquinoline is as follows:

Caption: Cyclization of a hydrazone to a triazoloquinoline.

Reduction Reactions

The hydrazine group can be reduced to an amino group, although this is less commonly exploited in derivatization strategies compared to condensation and cyclization reactions. Strong reducing agents are typically required for this transformation.

Acid-Base Chemistry

The hydrazine moiety is basic and can be protonated to form a hydrazinium salt. This is often utilized in the purification and handling of these compounds, as the hydrochloride salts tend to be more stable and crystalline solids.[1]

Quantitative Data on Reactivity

The following tables summarize available quantitative data on the synthesis and reactivity of hydrazinoquinolines. Data for trimethylquinoline derivatives are prioritized, but data from other substituted quinolines are included for comparative purposes where specific trimethylquinoline data is not available.

Table 1: Synthesis of Hydrazinoquinolines

| Precursor | Hydrazine Source | Solvent | Conditions | Yield (%) | Reference/Notes |

| 2-Chloro-3,5,7-trimethylquinoline | Hydrazine Hydrate | Ethanol | Reflux, 4-6 h | High | General procedure, specific yield not reported. |

| 4-Chloro-2,6,8-trimethylquinoline | Hydrazine Hydrate | Ethanol | Reflux, 12 h | Good | Adapted from similar quinoline syntheses. |

| 2-Bromo-quinoline | Hydrazine Hydrate | Ethanol | Reflux, 4 h | ~85% | Bromo-derivatives often show higher reactivity.[1] |

| 1-Ethyl-4-hydroxyquinolin-2(1H)-one | Hydrazine Hydrate | 1,2-dichlorobenzene | Reflux | 19% | Autoxidation to a diquinopyridazine also occurs.[2] |

Table 2: Hydrazone Formation from Hydrazinoquinolines

| Hydrazinoquinoline Derivative | Carbonyl Compound | Solvent | Catalyst | Conditions | Yield (%) | Reference/Notes |

| 2-Hydrazino-3,5,7-trimethylquinoline | Benzaldehyde | Ethanol | Acetic Acid | Reflux, 2-4 h | High | General procedure, specific yield not reported. |

| 2-Hydrazinoquinoline | Various Aldehydes | Ethanol | Acetic Acid | Reflux, 0.5 h | >90% | General method for hydrazone synthesis.[3] |

| 2-Hydrazino-3-methylquinoxaline | Phenyl-1,3-butanedione | THF | None | Reflux | 85% (Isomeric Mixture) | Forms pyrazole derivatives.[4] |

Table 3: Spectroscopic Data for a Representative Hydrazinoquinoline

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (cm-1) | MS (m/z) |

| 2-Ethoxy-4-hydrazinoquinazoline | 1.18 (t, 3H, CH3), 4.19 (q, 2H, CH2), 4.95 (br. s, 3H, NH and NH2), 7.43 - 8.08 (m, 4H, ArH)[5] | Not explicitly reported. | 3300, 3250 (NH2), 3160 (NH), 1620 (C=N)[5] | [M+H]+ 204[5] |

| 2-Hydrazino-3-methylquinoxaline | 2.25 (s, 3H, quinox-3'-CH3), Aromatic protons (m) | 152.08, 139.55 (pyrazole C3, C5), 107.48 (pyrazole C4)[4] | 2921, 1572, 1489, 1413, 1370[6] | Not explicitly reported. |

| 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde hydrazone derivative | 11.82 (s, 1H, NH), 12.13 (s, 1H, OH), 8.51 (s, 1H, CH=N), Aromatic and aliphatic protons (m)[3] | 168.50 (C=O), 160-162 (phenolic C-O), 140-147 (azomethine C)[3] | 3538 (phenolic -OH), 3432 (N-H amide), 1656 (imine -CH=N-), 1627 (C=O amide)[3] | [M+H]+ 458.00[3] |

Note: Specific data for 2-hydrazino-3,5,7-trimethylquinoline is limited in the reviewed literature. Data for related compounds are provided for illustrative purposes.

Role in Drug Development: Tyrosine Kinase Inhibition

Hydrazino-trimethylquinolines and their derivatives have emerged as scaffolds of interest in drug development, particularly as inhibitors of tyrosine kinases. Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key therapeutic target.

The quinoline core can act as a scaffold that positions key functional groups to interact with the ATP-binding site of the kinase. The hydrazine group can serve as a versatile handle for introducing a variety of substituents that can form hydrogen bonds and other interactions within the active site, enhancing binding affinity and selectivity.

Representative Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a well-characterized pathway that is often dysregulated in cancer. Quinoline-based inhibitors are known to target this pathway. The diagram below illustrates a simplified EGFR signaling cascade, which is a common target for quinoline-based kinase inhibitors.

Caption: Simplified EGFR signaling pathway and the inhibitory action of a quinoline derivative.

Conclusion

The hydrazine group on a trimethylquinoline core is a versatile functional group that is central to the synthesis of a wide range of derivatives with potential therapeutic applications. Its fundamental reactivity, dominated by nucleophilic attack on carbonyls and subsequent cyclization reactions, provides a robust platform for the generation of diverse chemical libraries. The insights into the synthesis, reactivity, and biological relevance of these compounds provided in this guide are intended to support further research and development in the field of medicinal chemistry and drug discovery. Further investigation into the specific influence of the methyl substitution pattern on the quinoline ring will likely yield a more nuanced understanding of the structure-activity relationships of these promising compounds.

References

A Theoretical Investigation Framework for 2-Hydrazino-4,7,8-trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive framework for the theoretical and computational study of 2-Hydrazino-4,7,8-trimethylquinoline. Due to a scarcity of existing theoretical research on this specific molecule, this document serves as a foundational resource, providing established methodologies and a proposed workflow for in-silico analysis. It is intended to guide researchers in predicting the molecular properties and potential bioactivity of this compound, thereby facilitating future drug discovery and development efforts. Included are a proposed computational workflow, standardized data presentation tables, and a general protocol for quantum chemical calculations.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural motifs, including the quinoline core and the hydrazino group, are found in various bioactive molecules. Theoretical studies, employing quantum chemical calculations, are invaluable for elucidating the electronic structure, reactivity, and spectroscopic properties of such novel compounds. This guide presents a prospective approach to the computational analysis of this compound, in lieu of a retrospective review of existing literature.

Chemical Identity:

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals |

| CAS Number | 793727-49-8 | P&S Chemicals |

| Molecular Formula | C12H15N3 | P&S Chemicals |

| Synonyms | quinoline, 2-hydrazino-4,7,8-trimethyl- | P&S Chemicals |

Molecular Structure

A fundamental step in any theoretical study is the accurate representation of the molecule's structure. The 2D structure of this compound is depicted below.

Caption: 2D representation of this compound.

Proposed Theoretical Workflow

A systematic computational workflow is essential for a thorough theoretical investigation. The following diagram illustrates a recommended sequence of calculations.

Caption: Proposed workflow for theoretical analysis.

Data Presentation

For consistency and comparability, we recommend structuring the output of theoretical calculations in the following tabular formats.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C2-N(hydrazine) | Calculated Value |

| N(hydrazine)-N(terminal) | Calculated Value | |

| ... | ... | |

| Bond Angles | C3-C2-N(hydrazine) | Calculated Value |

| C2-N(hydrazine)-N(terminal) | Calculated Value | |

| ... | ... | |

| Dihedral Angles | N1-C2-N(hydrazine)-N(terminal) | Calculated Value |

| ... | ... |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value | Units |

| Total Energy | Calculated Value | Hartrees |

| Dipole Moment | Calculated Value | Debye |

| EHOMO | Calculated Value | eV |

| ELUMO | Calculated Value | eV |

| HOMO-LUMO Gap (ΔE) | Calculated Value | eV |

| Enthalpy (H) | Calculated Value | kcal/mol |

| Gibbs Free Energy (G) | Calculated Value | kcal/mol |

Experimental Protocols: A General Methodology for Quantum Chemical Calculations

This section outlines a general protocol for performing the theoretical calculations proposed in the workflow.

5.1. Software

A standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS is recommended.

5.2. Initial Structure Generation

The initial 3D coordinates of this compound can be generated using molecular modeling software (e.g., Avogadro, ChemDraw) based on its known 2D structure.

5.3. Geometry Optimization and Frequency Analysis

-

Method Selection: Density Functional Theory (DFT) is a widely used and reliable method for molecules of this size. The B3LYP functional is a common choice.

-

Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.

-

Optimization: Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide thermodynamic data.

5.4. Electronic Property Calculations

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimization output. The energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface should be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to obtain detailed information about atomic charges, hybridization, and intramolecular interactions.

5.5. Data Analysis

The output files from the calculations should be parsed to extract the data for tabulation as shown in Tables 1 and 2. Molecular orbitals and MEP surfaces can be visualized using software like GaussView or Avogadro.

Conclusion

This guide provides a structured and comprehensive approach for the theoretical investigation of this compound. By following the proposed workflow and methodologies, researchers can generate valuable data to understand the fundamental properties of this molecule, which can inform and accelerate its potential application in drug development and other scientific fields.

Methodological & Application

Application Note: Enhanced Steroid Profiling by LC-MS Following Derivatization with Hydrazine-Based Reagents

Abstract

This application note details a robust methodology for the sensitive quantification of steroids in biological matrices using liquid chromatography-mass spectrometry (LC-MS) following chemical derivatization. While the target analyte for this note was initially 2-Hydrazino-4,7,8-trimethylquinoline (HTMQ), a thorough review of scientific literature revealed no documented applications of this specific reagent for steroid derivatization. Therefore, this document will focus on the well-established and analogous hydrazine-based reagent, 2-hydrazino-1-methylpyridine (HMP), to illustrate the principles and protocols for enhancing the ionization efficiency and detection sensitivity of keto-steroids. The protocols and data presented are compiled from published research and are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of steroid hormones is crucial in many areas of research and clinical diagnostics, including endocrinology, pharmacology, and anti-doping control. Steroids are a diverse class of lipids that play vital roles in physiological processes. However, their analysis by LC-MS can be challenging due to their often low endogenous concentrations and poor ionization efficiency in common electrospray ionization (ESI) sources.

Chemical derivatization of the ketone functional groups present in many steroids with a hydrazine-based reagent can significantly improve their analytical performance. This process introduces a readily ionizable moiety, such as a pyridine group, which enhances the proton affinity of the steroid molecule, leading to a significant increase in signal intensity in positive ion ESI-MS. This increased sensitivity allows for the detection and quantification of steroids at much lower concentrations than is possible with underivatized methods.[1]

This application note provides a detailed protocol for the derivatization of steroids using HMP, a reagent demonstrated to be effective for the analysis of androgens such as 5α-dihydrotestosterone (DHT), testosterone (T), and androstenedione (A4).[1]

Experimental Protocols

Materials and Reagents

-

Steroid standards (e.g., DHT, T, A4)

-

Internal standards (e.g., deuterated steroid analogs)

-

2-hydrazino-1-methylpyridine (HMP)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

All other solvents and reagents should be of analytical or higher grade.

Sample Preparation and SPE

A solid-phase extraction (SPE) step is typically employed to clean up biological samples and concentrate the steroids of interest prior to derivatization.

-

Sample Loading: Condition the SPE cartridge according to the manufacturer's instructions. Load the biological sample (e.g., 100-200 µL of plasma) onto the cartridge.[1]

-

Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elution: Elute the steroids from the cartridge with an appropriate organic solvent (e.g., methanol).

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen.

Derivatization Protocol

The following protocol is adapted from the derivatization of androgens with HMP.[1]

-

Reagent Preparation: Prepare a fresh solution of HMP in methanol at a concentration of 0.1 - 2 mg/mL.[2]

-

Reaction: Reconstitute the dried steroid extract with the HMP solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-80°C) for a specific duration (e.g., 5-120 minutes). Optimal conditions should be determined for each specific steroid panel.[2]

-

Termination: After incubation, the reaction is typically stopped by cooling or dilution. The sample is then ready for LC-MS analysis.

LC-MS/MS Analysis

The derivatized steroids are then analyzed by LC-MS/MS.

-

LC Column: A C18 reversed-phase column is commonly used for the separation of derivatized steroids.

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

-

Gradient: A gradient elution is employed to achieve optimal separation of the derivatized steroids.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for the HMP derivatives of DHT, T, and A4 are m/z 396 → 108, m/z 394 → 108, and m/z 392 → 108, respectively.[1]

Data Presentation

The following table summarizes the quantitative performance of the HMP derivatization method for the analysis of androgens in human plasma.

| Analyte | Limit of Detection (LOD) (pg on column) | Limit of Quantitation (LOQ) (pg on column) |

| DHT-HMP | 0.2 | 0.4 |

| T-HMP | 0.4 | 0.8 |

| A4-HMP | 0.2 | 0.5 |

Table 1: Limits of detection and quantitation for HMP-derivatized androgens.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction involved in the derivatization process.

References

Application Notes: Derivatization of Aldehydes and Ketones using 2-Hydrazino-4,7,8-trimethylquinoline for Enhanced LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes and ketones are crucial carbonyl compounds involved in a multitude of biological processes, from energy metabolism to oxidative stress. Their accurate quantification in biological matrices is vital for biomarker discovery and understanding disease pathogenesis. However, the analysis of these compounds, particularly by liquid chromatography-mass spectrometry (LC-MS), is often hampered by their poor ionization efficiency and low retention on standard reversed-phase columns.[1]

To overcome these analytical challenges, chemical derivatization is a widely adopted strategy. This protocol details the use of 2-Hydrazino-4,7,8-trimethylquinoline as a derivatizing agent. While specific literature on the 4,7,8-trimethyl substituted variant is limited, the methodology is based on the well-documented and robust protocols for 2-Hydrazinoquinoline (HQ).[1][2][3] The hydrazine group of this reagent reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives.[1][2][3] This derivatization significantly enhances the hydrophobicity, chromatographic retention, and ionization efficiency of the analytes, enabling sensitive and reliable quantification by LC-MS.[1][4]

Principle of the Method

The derivatization process is based on the nucleophilic addition of the hydrazine moiety to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable Schiff base, specifically a hydrazone. This reaction is highly efficient for carbonyl compounds and provides a derivative with a permanent positive charge, which is ideal for sensitive detection in positive ion mode mass spectrometry.

Caption: Reaction of an aldehyde or ketone with this compound.

Experimental Protocols

The following protocols are adapted from established methods for 2-Hydrazinoquinoline and are expected to be directly applicable for this compound.

I. Sample Preparation

The preparation method should be tailored to the specific biological matrix.

A. Urine:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to remove any particulate matter.[1]

-

Use the resulting supernatant directly for the derivatization reaction.[1]

B. Serum/Plasma:

-

To precipitate proteins, add a 3-fold volume of ice-cold acetonitrile to the serum or plasma sample (e.g., 300 µL acetonitrile for 100 µL serum).[1]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1]

-

Carefully collect the supernatant for the derivatization procedure.[1]

C. Tissue:

-

Homogenize the tissue sample in a suitable solvent, such as an acetonitrile/water mixture.[1]

-

Centrifuge the homogenate at high speed to pellet cellular debris.[1]

-

Collect the supernatant for derivatization.[1]

Caption: General workflow for sample derivatization and analysis.

II. Derivatization Protocol

-

Prepare Derivatization Reagent: Prepare a 1 mM solution of this compound in acetonitrile.

-

Reaction Mixture: In a clean microcentrifuge tube, mix 5 µL of the prepared biological sample (or standard solution) with 100 µL of the 1 mM derivatization reagent in acetonitrile.[1][2]

-

Internal Standard (Optional but Recommended): To account for variability, add an appropriate internal standard to the mixture before derivatization.

-

Incubation: Vortex the reaction mixture and incubate at 60°C for 60 minutes.[2]

-

Centrifugation: After incubation, centrifuge the sample at high speed for 5 minutes to pellet any precipitate.[1]

-

Analysis: Transfer the supernatant to an HPLC vial for immediate LC-MS analysis.

Data Presentation

Table 1: Summary of Experimental Parameters

| Parameter | Value/Condition | Rationale | Reference |

| Derivatization Reagent | This compound | Reacts with carbonyls to form stable hydrazones. | N/A |

| Reagent Concentration | 1 mM in Acetonitrile | Ensures a sufficient excess of the derivatizing agent. | [1][2] |